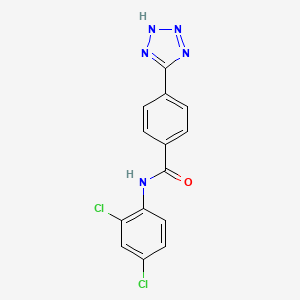
N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and dichlorophenyl group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dichlorophenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting intermediate is then reacted with benzoyl chloride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the dichlorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring and dichlorophenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- N-(2,4-dichlorophenyl)-4-(1H-tetrazol-5-yl)benzamide
- N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzoic acid
- N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzylamine
Comparison: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the tetrazole ring and dichlorophenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the benzamide derivative may exhibit different solubility, stability, and reactivity profiles compared to its benzoic acid or benzylamine counterparts.
Propiedades
Número CAS |
651769-80-1 |
|---|---|
Fórmula molecular |
C14H9Cl2N5O |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-5-6-12(11(16)7-10)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21) |
Clave InChI |
WUSVWNYAIOXKBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
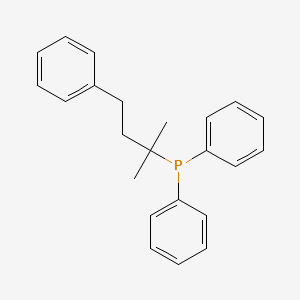
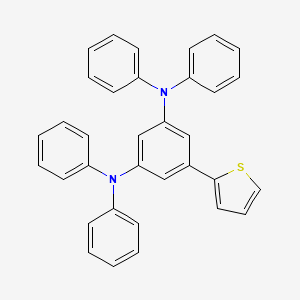
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
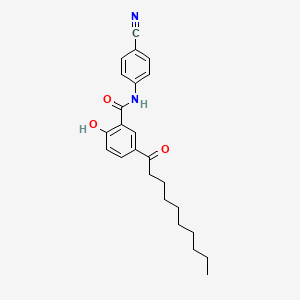
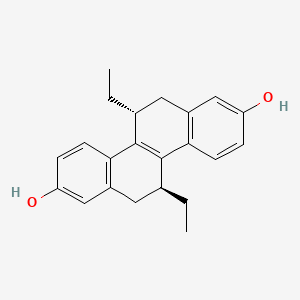
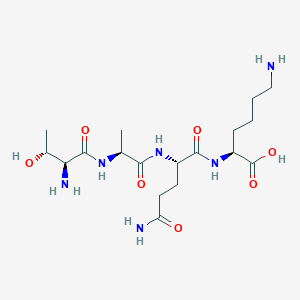


![Benzoic acid, 3,5-bis[(2,2-diphosphonoethyl)amino]-](/img/structure/B15159905.png)
